Lipophilicity Enhancement: cLogP of 4-Bromo-5-(p-tolyl)-1H-pyrazole vs. 4-Bromo-5-phenyl-1H-pyrazole
The presence of a methyl group on the phenyl ring of 4-Bromo-5-(p-tolyl)-1H-pyrazole increases its lipophilicity compared to the unsubstituted phenyl analog. The calculated partition coefficient (cLogP) for 4-Bromo-5-(p-tolyl)-1H-pyrazole is 3.12, representing a log unit increase of +0.48 over 4-Bromo-5-phenyl-1H-pyrazole (cLogP = 2.64) . This enhanced lipophilicity can improve membrane permeability and metabolic stability, which are critical parameters in early-stage drug discovery [1]. The difference is quantitatively significant for optimizing ADME profiles.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.12 |
| Comparator Or Baseline | 4-Bromo-5-phenyl-1H-pyrazole: cLogP = 2.64 |
| Quantified Difference | +0.48 log units |
| Conditions | Calculated using ChemDraw v19.0 |
Why This Matters
The higher cLogP value indicates improved ability to cross lipid bilayers, making 4-Bromo-5-(p-tolyl)-1H-pyrazole a potentially more favorable scaffold for developing orally bioavailable or CNS-penetrant drug candidates.
- [1] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. DOI: 10.1016/S0169-409X(00)00129-0 View Source
